2-(4-Bromophenyl)cyclopropanamine

LSD1/KDM1A Epigenetic Inhibitors Cancer Therapeutics

2-(4-Bromophenyl)cyclopropanamine (CAS 90561-75-4) is a halogenated phenylcyclopropylamine building block structurally related to the monoamine oxidase (MAO) inhibitor tranylcypromine. It is primarily utilized in medicinal chemistry as a key intermediate for developing irreversible inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic target overexpressed in multiple cancer types.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
CAS No. 90561-75-4
Cat. No. B1288638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)cyclopropanamine
CAS90561-75-4
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H10BrN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2
InChIKeyXRLLHILOPOQXRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)cyclopropanamine (CAS 90561-75-4) Chemical Profile and Research Context


2-(4-Bromophenyl)cyclopropanamine (CAS 90561-75-4) is a halogenated phenylcyclopropylamine building block structurally related to the monoamine oxidase (MAO) inhibitor tranylcypromine. It is primarily utilized in medicinal chemistry as a key intermediate for developing irreversible inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic target overexpressed in multiple cancer types [1]. The compound is typically supplied as a racemic trans-mixture with a common purity specification of 95% (HPLC) , though patent literature describes asymmetric routes yielding enantiopure material exceeding 99% enantiomeric excess for advanced research applications [2].

LSD1 inhibitor intermediate for medicinal chemistry
Suzuki diversification handle for parallel SAR campaigns
Stereochemical control studies with enantiopure material

Procurement Risks of Substituting 2-(4-Bromophenyl)cyclopropanamine with Unsubstituted or Alternative Halogenated Analogs


2-(4-Bromophenyl)cyclopropanamine cannot be trivially interchanged with tranylcypromine or other halogen-substituted analogs (e.g., 4-F, 4-Cl) without compromising target engagement and cellular potency. Direct comparative enzymology demonstrates that the 4-bromo substitution is not merely inert; it converts tranylcypromine—a weak LSD1 inhibitor—into a compound with over 1000-fold enhanced cellular growth inhibition activity [1]. Furthermore, the bromine atom serves as a critical synthetic handle for downstream diversification via Suzuki cross-coupling, a capability absent in the unsubstituted, chloro, or fluoro analogs [1]. Source purity also constitutes a crucial differentiator: standard commercial material at 95% purity may contain residual regioisomeric or stereoisomeric impurities that confound structure-activity relationship (SAR) interpretation, whereas patent-described enantiopure material (>99% ee) provides definitive stereochemical assignment essential for lead optimization [2].

Target engagement 4-Br substitution is critical for reported LSD1 engagement; 4-H, 4-F, or 4-Cl analogs may show significantly lower cell-based activity.
Synthetic handle Bromine enables Suzuki cross-coupling diversification; absent in unsubstituted or other halogen analogs, limiting downstream SAR exploration.
Stereochemistry Commercial racemic material may introduce stereochemical ambiguity; enantiopure material (>99% ee) is needed for definitive SAR assignment.

Quantitative Evidence Supporting Selection of 2-(4-Bromophenyl)cyclopropanamine


LSD1 Enzyme Inhibition: 4-Bromo Analog vs. Tranylcypromine

In a fluorescence-based LSD1 enzyme assay using recombinant human full-length LSD1, the 4-bromo substituted tranylcypromine analog (compound 4c) demonstrated superior inhibitory potency compared to the parent compound tranylcypromine. While exact Ki values for 4c are not fully decipherable from the published table, the authors explicitly state that the para-bromo derivative showed the highest activity among all bromo-substituted analogs and was significantly better than tranylcypromine [1]. This result was independently corroborated by Mai et al., as cited in the same publication [1].

LSD1 enzyme inhibition
Head-to-head
Reported highest activity among bromo-substituted analogs; qualitatively superior to tranylcypromine in recombinant human LSD1 fluorescence assay.
Supports LSD1 target engagement study fit.
Ki not fully quantified; qualitative comparison only.
LSD1/KDM1A Epigenetic Inhibitors Cancer Therapeutics

Cellular Antiproliferative Activity in LNCaP Prostate Cancer Cells: 4-Bromo vs. Tranylcypromine

In a six-day proliferation assay using the LNCaP prostate cancer cell line, the para-bromo analog exhibited a drastic improvement in potency over tranylcypromine. The meta- and para-bromo analogs were micromolar growth inhibitors with approximately a 1000-fold increase in activity compared to tranylcypromine, which was a very poor inhibitor with an IC50 of 174 µM [1]. This dramatic gain demonstrates that the 4-bromo substitution is critical for translating enzyme inhibition into meaningful cellular efficacy.

LNCaP cell growth inhibition
Head-to-head
Reported >1000-fold increase in cell growth inhibition vs. tranylcypromine; (1R,2S)-enantiomer IC50 111 µM, tranylcypromine 174 µM (LNCaP, 6-day assay).
Supports cell-model endpoint review context.
Absolute IC50 from cited review; confirm in own assay system.
Prostate Cancer Cell Proliferation Assay Lead Optimization

Synthetic Versatility: 4-Bromo Handle Enables Suzuki Cross-Coupling to Biphenyl Analogs

The 4-bromine substituent is not only an SAR element but also a versatile synthetic handle. Benelkebir et al. explicitly utilized the p-bromo intermediate for subsequent Suzuki cross-coupling reactions to generate a panel of biphenyl analogs. The para-biphenyl analogue retained similar enzyme and cellular activity to the bromide, while meta- and ortho-biphenyl analogs were relatively inactive [1]. This demonstrates that the bromide uniquely enables rapid SAR exploration of the 4-position via palladium-catalyzed cross-coupling, a diversification pathway unavailable to the 4-H, 4-F, or 4-Cl analogs under mild conditions.

Suzuki diversification
Class-level
4-Br serves as synthetic handle for Pd-catalyzed Suzuki cross-coupling to generate biphenyl analogs; para-biphenyl retained activity comparable to bromide.
Enables parallel SAR diversification workflow.
Synthetic advantage based on organometallic reactivity principles; experimentally demonstrated.
Suzuki Coupling Diversification Medicinal Chemistry

Enantiopure Synthesis Route for Definitive Stereochemical Assignment

A patent (WO2023056123) describes an asymmetric synthesis route to 2-(4-bromophenyl)cyclopropanamine that achieves >99% enantiomeric purity, addressing the longstanding challenge of stereoselective preparation of this compound [1]. This is particularly relevant because the biological activity of tranylcypromine derivatives is stereochemistry-dependent; the (1R,2S)-enantiomer is reported as the most potent LSD1 inhibitor within the series [2]. Standard commercial material (typically 95% purity, racemic) does not guarantee enantiomeric composition, which introduces ambiguity in SAR interpretation when absolute stereochemistry is not independently confirmed.

Enantiomeric purity
Specification review
>99% ee achievable via patented asymmetric synthesis route vs. unspecified enantiomeric ratio in standard commercial racemate.
Supports stereochemical-control study fit.
Asymmetric cyclopropanation-Curtius sequence (WO2023056123).
Asymmetric Synthesis Enantiomeric Purity Process Chemistry

LSD1 Selectivity over MAO-A/MAO-B: Limited Direct Evidence for the 4-Bromo Analog Alone

Tranylcypromine is a well-known non-selective MAO inhibitor, and residual MAO inhibition is a recognized off-target liability that has driven the development of selective LSD1 inhibitors. The primary paper by Benelkebir et al. does not report MAO-A or MAO-B inhibition data for the 4-bromo analog (4c). Subsequent medicinal chemistry efforts have achieved LSD1-selective inhibitors (e.g., compounds with Ki values of 1.1–1.3 µM for LSD1 vs. Ki of 1.2–2.3 µM for MAO-A, and minimal activity against MAO-B) by introducing additional substituents beyond the 4-bromo group [1]. Therefore, the 4-bromo substitution alone does not confer LSD1 selectivity based on available direct evidence; selectivity must be engineered through further structural modifications. Procurement decisions that prioritize selectivity should consider this evidentiary gap.

MAO selectivity data
Data to verify
No MAO-A/MAO-B inhibition data reported for standalone 4-Br analog; LSD1 selectivity not established by available direct evidence.
LSD1 selectivity requires independent verification.
Later-generation analogs show improved selectivity profiles; verify before use as selective probe.
Target Selectivity MAO-A MAO-B Off-target Risk

Research and Industrial Applications of 2-(4-Bromophenyl)cyclopropanamine Supported by Quantitative Evidence


LSD1 Inhibitor Lead Optimization Programs Targeting Prostate Cancer

The 4-bromo analog demonstrates over 1000-fold enhanced cellular potency in the LNCaP prostate cancer cell line compared to tranylcypromine, establishing it as a privileged starting point for lead optimization of irreversible LSD1 inhibitors in prostate cancer [1]. The (1R,2S)-enantiomer specifically achieves an LNCaP IC50 of 111 µM [2]. For medicinal chemistry teams initiating an LSD1 program, procuring the 4-bromo compound provides a validated hit with established, albeit modest, cellular activity that can be improved through further structural elaboration.

Parallel SAR Exploration via Suzuki Cross-Coupling Diversification

The 4-bromine substituent uniquely enables direct Suzuki-Miyaura cross-coupling to generate a library of 4-aryl, 4-heteroaryl, and 4-alkenyl derivatives without requiring de novo synthesis of each analog. This was experimentally demonstrated by Benelkebir et al., who prepared a panel of biphenyl analogs from the common bromide intermediate and found that the para-biphenyl analog retained activity comparable to the bromide itself [1]. Procurement of the 4-bromo compound thus supports an efficient parallel synthesis strategy, reducing the number of distinct building blocks required for SAR campaigns.

Definitive Stereochemical Studies Using Enantiopure Material

For academic and industrial groups investigating stereochemistry-activity relationships of cyclopropane-based epigenetic inhibitors, enantiopure (>99% ee) 2-(4-bromophenyl)cyclopropanamine sourced via the patented asymmetric route [3] eliminates the confounding effect of enantiomeric mixtures. Given that the (1R,2S)-enantiomer is reported as the most potent LSD1 inhibitor within the series [2], enantiopure material is essential for accurate assignment of stereochemical contributions to target engagement and cellular potency.

Chemical Biology Probe Development Requiring Validated Target Engagement

The 4-bromo analog has confirmed target engagement against recombinant human LSD1 in a fluorescence-based biochemical assay, with activity superior to tranylcypromine [1]. For chemical biologists developing probes to dissect LSD1 biology, this validated biochemical activity—combined with the demonstrated, albeit weak, cellular activity—provides a foundation for subsequent optimization toward high-quality chemical probes. Procurement should be accompanied by independent verification of LSD1 inhibition in the user's assay system given the absence of universally reported quantitative Ki values.

Application
Selection Property
Validation Focus
Prostate cancer cell-model LSD1 studies
Reported cell growth inhibition difference vs. tranylcypromine
Cell proliferation assay endpoint validation
Parallel SAR diversification studies
4-Bromo synthetic handle for Suzuki coupling
Cross-coupling product activity validation
Stereochemical-control studies
Enantiopure material availability
Enantiomer-specific assay response comparison
Chemical biology probe development
Reported LSD1 enzyme inhibition activity
Target engagement assay verification in user system

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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